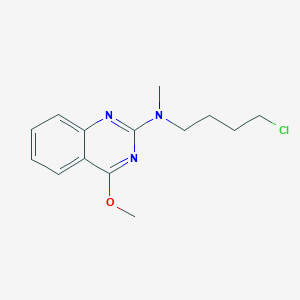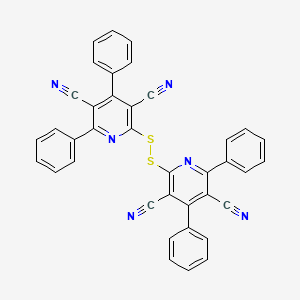
Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a methylphenoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate typically involves the esterification of 3-acetamido-4-(3-methylphenoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.
Ethyl 3-acetamido-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methylphenoxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
| 81401-41-4 | |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
ethyl 3-acetamido-4-(3-methylphenoxy)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-4-22-18(21)14-8-9-17(16(11-14)19-13(3)20)23-15-7-5-6-12(2)10-15/h5-11H,4H2,1-3H3,(H,19,20) |
Clave InChI |
AMMKGEOVQOCMRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

